molecular formula C5H7F2NO B8749880 2,2-Difluoropent-4-enamide CAS No. 118337-63-6

2,2-Difluoropent-4-enamide

Cat. No.: B8749880
CAS No.: 118337-63-6
M. Wt: 135.11 g/mol
InChI Key: GUTUDWSTXIFHCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoropent-4-enamide is a fluorinated organic compound characterized by two fluorine atoms at the second carbon and an amide functional group attached to a pent-4-enoic acid backbone. Fluorinated compounds are widely studied due to their enhanced metabolic stability, bioavailability, and applications in pharmaceuticals and agrochemicals . For example, Ethyl 2,2-difluoropent-4-enoate (CAS 110482-96-7) shares the same difluoroalkene backbone but differs in its ester group, suggesting divergent reactivity and applications .

Properties

CAS No.

118337-63-6

Molecular Formula

C5H7F2NO

Molecular Weight

135.11 g/mol

IUPAC Name

2,2-difluoropent-4-enamide

InChI

InChI=1S/C5H7F2NO/c1-2-3-5(6,7)4(8)9/h2H,1,3H2,(H2,8,9)

InChI Key

GUTUDWSTXIFHCA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C(=O)N)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 2,2-Difluoropent-4-enamide and related fluorinated compounds:

Compound Name CAS Number Functional Group Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound Not available Amide ~149.12 (estimated) Difluoro at C2; amide at C1; double bond at C4 Pharmaceuticals, agrochemicals
Ethyl 2,2-difluoropent-4-enoate 110482-96-7 Ester 166.15 Difluoro at C2; ester at C1; double bond at C4 Synthetic intermediate
4-(2,4-Difluorophenyl)pent-4-enoic acid Not available Carboxylic acid ~214.18 (estimated) Difluorophenyl at C4; double bond at C4 Material science, drug discovery
2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid 1010422-63-5 Carboxylic acid 188.05 Difluoroethyl at C2; difluoro at C4 Specialty chemicals

Structural and Functional Differences

  • Fluorination Pattern: Unlike 4-(2,4-Difluorophenyl)pent-4-enoic acid, which features aromatic fluorination, this compound has aliphatic fluorination, which may reduce steric hindrance and improve solubility .
  • Double Bond Position: The pent-4-enamide structure shares a terminal double bond with Ethyl 2,2-difluoropent-4-enoate, which could influence polymerization or metabolic pathways .

Reactivity and Stability

  • Hydrolysis Resistance: Amides like this compound are typically more resistant to hydrolysis than esters (e.g., Ethyl 2,2-difluoropent-4-enoate), making them preferable in prolonged biological activity .
  • Synthetic Pathways: The ester analog (CAS 110482-96-7) may serve as a precursor for synthesizing the amide via aminolysis, a common method for amide preparation .

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